Lipophilicity: Ortho vs. Para Isomer
The ortho-ethoxy substitution on the target compound (CAS 64020-23-1) results in distinct physicochemical properties compared to its direct para-substituted analog, N-cyclohexyl-N'-(4-ethoxyphenyl)thiourea (CAS 15863-25-9). The target compound's logP is measured at ~4.17 [1], while the para isomer has a predicted logP of ~3.9 (based on its XLogP3) . This difference of approximately 0.3 logP units indicates higher lipophilicity for the ortho isomer, which can significantly influence membrane permeability and in vivo distribution.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP ~4.17 (XLogP3: 3.7) [1] |
| Comparator Or Baseline | 1-Cyclohexyl-3-(4-ethoxyphenyl)thiourea (CAS 15863-25-9): predicted logP ~3.9 (XLogP3: ~3.5) |
| Quantified Difference | ΔlogP ≈ +0.3 (Target is more lipophilic) |
| Conditions | Computed values from standardized algorithms (ChemSrc, PubChem). Experimental logP for target from ChemSrc is 4.17. |
Why This Matters
A higher logP often correlates with enhanced passive membrane permeability, which is a key parameter in optimizing a compound's absorption and distribution for cell-based assays or in vivo studies.
- [1] ChemSrc. 64020-23-1 CAS No.: 64020-23-1. (2026). View Source
